3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanenitrile
Overview
Description
3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanenitrile is an organic compound that features a piperidine ring substituted with four methyl groups and an amino group attached to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanenitrile typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable nitrile compound under controlled conditions. One common method starts with the conjugate addition of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanenitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitrile group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but without the nitrile group.
4-Amino-2,2,6,6-tetramethylpiperidine: Another similar compound with an amino group but different substitution patterns.
Uniqueness
3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanenitrile is unique due to the presence of both the piperidine ring and the nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c1-11(2)8-10(14-7-5-6-13)9-12(3,4)15-11/h10,14-15H,5,7-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWMCKVAMCDZSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCC#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366104 | |
Record name | ST4041818 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66536-36-5 | |
Record name | ST4041818 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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